Phenethanamine, N-acetyl-4-cyano-
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Overview
Description
Phenethanamine, N-acetyl-4-cyano- is a compound that belongs to the class of cyanoacetamides. Cyanoacetamides are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a phenethylamine backbone, an acetyl group, and a cyano group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethanamine, N-acetyl-4-cyano- can be achieved through several methods. One common approach involves the cyanoacetylation of phenethylamine. This reaction typically involves the treatment of phenethylamine with cyanoacetic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of Phenethanamine, N-acetyl-4-cyano- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of solvent-free conditions and microwave irradiation has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenethanamine, N-acetyl-4-cyano- undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, morpholine
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and pyrazoles .
Scientific Research Applications
Phenethanamine, N-acetyl-4-cyano- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Phenethanamine, N-acetyl-4-cyano- involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The acetyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding to biological targets. The phenethylamine backbone can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a phenyl group, known for its role as a neurotransmitter.
N-acetylphenethylamine: Similar to Phenethanamine, N-acetyl-4-cyano-, but lacks the cyano group.
4-cyanophenethylamine: Contains a cyano group but lacks the acetyl group.
Uniqueness
Phenethanamine, N-acetyl-4-cyano- is unique due to the presence of both the acetyl and cyano groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[2-(4-cyanophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-7-6-10-2-4-11(8-12)5-3-10/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
QTWCQQWGWKIVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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